Nitric-15N oxide-18O
Description
Properties
InChI |
InChI=1S/NO/c1-2/i1+1,2+2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUXSHHQAYIFBG-RGIGPVFXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[15N]=[18O] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746065 | |
| Record name | (~18~O)Oxo(~15~N)amino | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
32.999268510 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14706-82-2 | |
| Record name | (~18~O)Oxo(~15~N)amino | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14706-82-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reagents and Procedure
-
Labeled nitrite synthesis : Sodium nitrite (NaNO) and NaONO are prepared by ion exchange or direct isotopic substitution. For dual labeling, NaNO is synthesized by reacting N-enriched ammonia with O-enriched water under controlled oxidation.
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Acid treatment : Labeled nitrite is treated with a strong acid (e.g., HCl or HSO) at 25–50°C. The reaction proceeds as:
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Gas collection : Evolved NO is purified via cold traps (-196°C) to remove residual acids and water, followed by distillation under vacuum.
Isotopic Purity and Yield
Table 1: Acid Decomposition of Labeled Nitrite
| Nitrite Source | Acid | Temperature (°C) | Isotopic Purity (N/O) | Yield (%) |
|---|---|---|---|---|
| NaNO | HCl | 25 | 99%/– | 78 |
| NaNO | HSO | 50 | 95%/92% | 82 |
Thermal Decomposition of S-Nitrosothiols (RSNOs)
S-Nitrosothiols (RSNOs) labeled with N and O serve as precursors for NO. This method is favored for its compatibility with biological systems.
Synthesis of Labeled RSNOs
Release of N15^{15}15O18^{18}18
Table 2: RSNO Decomposition Parameters
| RSNO | Catalyst | Temperature (°C) | NO Purity (%) | Yield (%) |
|---|---|---|---|---|
| CysNO | None | 37 | 89 | 65 |
| CysNO | HgCl | 25 | 93 | 88 |
Catalytic Reduction of Labeled Nitrate
Although less direct, the reduction of N- and O-enriched nitrate (NO) offers a scalable route to NO.
Chemical Reduction
Enzymatic Reduction
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Nitrate reductase : Enzymes from E. coli or Aspergillus convert NO to NO using NADPH as a cofactor. Labeled nitrate ensures N/O incorporation.
Industrial-Scale Synthesis via Closed-Loop Systems
Specialized facilities like CPI Georgia employ closed-loop reactors to produce high-purity NO:
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Isotope enrichment : NH and O are oxidized catalytically (Pt/Rh gauze, 600°C) to NO:
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Distillation : NO is cryogenically separated from byproducts (N, HO), achieving 99% isotopic purity.
Analytical Validation and Challenges
Characterization Techniques
Chemical Reactions Analysis
Types of Reactions: Nitric-15N oxide-18O undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxides of nitrogen.
Reduction: It can be reduced to form nitrogen gas and water.
Substitution: It can participate in substitution reactions where the oxygen atom is replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Higher oxides of nitrogen.
Reduction: Nitrogen gas and water.
Substitution: Compounds where the oxygen atom is replaced by other atoms or groups.
Scientific Research Applications
Understanding Nitrogen Cycling
Nitric-15N oxide-18O plays a crucial role in tracing nitrogen transformations in ecosystems. Its isotopic labeling allows researchers to study the pathways of nitrogen compounds in soil and water systems.
Case Study: Agricultural Soils
A study conducted on agricultural soils demonstrated that the use of this compound can help quantify nitrogen emissions during denitrification and nitrification processes. By analyzing the isotopic fractionations during nitric oxide production, researchers found that the isotopic signatures could reveal insights into the sources and processes controlling nitric oxide emissions from soils .
| Process | Isotopic Measurement | Findings |
|---|---|---|
| Denitrification | δ15N-NO | Revealed significant nitrogen loss from soils |
| Nitrification | δ15N-NO | Identified pathways contributing to NO production |
Atmospheric Chemistry
The compound is also instrumental in atmospheric studies, particularly in understanding the behavior of nitrogen oxides (NOx) and their effects on air quality and climate change.
Case Study: Air Pollution Studies
Research has shown that this compound can be used to investigate the destruction mechanisms of nitric oxide in the atmosphere. A study involving corona discharge demonstrated how isotopically labeled nitric oxide reacts under various conditions, providing insights into its environmental fate .
| Parameter | Condition | Outcome |
|---|---|---|
| Corona Discharge | Tubular-flow setup | Analyzed destruction rates of labeled nitric oxide |
| Environmental Impact | Air Quality | Helped model NOx impacts on ozone formation |
Biological Applications
In biochemistry, this compound is valuable for studying nitric oxide's role in biological systems, particularly regarding its signaling functions and interactions with biomolecules.
Case Study: Nitric Oxide Signaling
Research has utilized this compound to explore how nitric oxide interacts with thiol groups in proteins. This interaction is crucial for understanding redox signaling pathways in cells. Studies have shown that the incorporation of 18O can help elucidate reaction mechanisms involving nitric oxide and reactive sulfur species .
| Biological Process | Isotopic Analysis | Significance |
|---|---|---|
| Redox Signaling | RSNO Hydrolysis | Provided insights into cellular signaling pathways |
| Protein Interactions | GC-MS Analysis | Enhanced understanding of nitric oxide's role |
Mechanism of Action
The mechanism by which Nitric-15N oxide-18O exerts its effects is primarily through its isotopic labeling. The nitrogen-15 and oxygen-18 isotopes allow researchers to trace the compound through various biochemical and environmental processes. This helps in understanding the molecular targets and pathways involved in these processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Isotopic and Structural Comparison
Key Comparative Insights
Reactivity and Stability: this compound exhibits greater stability than unlabeled NO due to isotopic mass effects, which slow reaction kinetics. However, it is less stable than peroxynitrite-derived nitrite/nitrate . Nitrous Oxide ($ \text{N}_2\text{O} $) shows exceptional atmospheric stability, making it a key greenhouse gas tracer, whereas nitric oxide isotopes are short-lived but critical for real-time metabolic studies .
Isotopic Fractionation: $ \delta^{15}\text{N} $ and $ \delta^{18}\text{O} $ values in nitric acid ($ \text{HNO}_3 $) vary significantly with environmental conditions (e.g., precipitation), unlike the controlled isotopic signatures of synthetic $^{15}\text{N}^{18}\text{O}$ . Site-specific $^{15}\text{N}$ analysis in $ \text{N}_2\text{O} $ (e.g., distinguishing α- and β-positions) is more advanced than analogous methods for nitric oxide, due to standardized reference materials like USGS51/USGS52 .
Analytical Techniques: GC-MS with pentafluorobenzyl derivatization is preferred for $^{15}\text{N}^{18}\text{O}$ quantification, whereas isotope ratio mass spectrometry (IRMS) dominates $ \text{N}_2\text{O} $ analysis . S-Nitrosothiols (e.g., GSNO) require specialized hydrolysis protocols to release NO isotopes, unlike direct measurement of peroxynitrite derivatives .
Research Findings and Data
Table 2: Isotopic Effects in Selected Reactions
Biological Activity
Nitric oxide (NO) is a critical signaling molecule in various biological systems, influencing processes such as vasodilation, neurotransmission, and immune responses. The isotopically labeled compound Nitric-15N oxide-18O (NO) has gained attention in research for its unique properties that allow for the study of nitrogen and oxygen dynamics in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and implications in various biological contexts.
Nitric oxide exerts its biological effects primarily through the activation of guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate (cGMP). This signaling pathway is crucial for various physiological processes:
- Vasodilation : NO induces relaxation of vascular smooth muscle, contributing to blood flow regulation.
- Neurotransmission : In the nervous system, NO acts as a neurotransmitter, modulating synaptic plasticity and memory formation.
- Immune Response : NO is produced by immune cells and plays a role in pathogen defense by exhibiting antimicrobial properties.
Biological Activity Studies
Recent studies have utilized this compound to investigate its effects on cellular systems. The following sections summarize key findings from notable research.
Cytotoxicity and Protective Mechanisms
A study examined the cytotoxic effects of NO on fibroblast cell lines. The results indicated that exposure to high concentrations of NO led to a significant reduction in cell viability. Specifically:
- Cell Survival : A 1.7 mM bolus dose of NO reduced clonogenic survival to 60% in HA1 fibroblasts.
- Glutathione Role : Depletion of glutathione, an intracellular antioxidant, further decreased cell survival rates, highlighting its protective role against NO-induced toxicity .
GC-MS Analysis of NO Reactions
Gas chromatography-mass spectrometry (GC-MS) studies have been employed to analyze the reactions involving this compound. Key findings include:
- Product Formation : The hydrolysis of S-nitrosothiols (RSNOs) with labeled nitrite resulted in distinct isotopic signatures that were quantitatively analyzed.
- Isotopic Incorporation : The incorporation ratios of isotopes during reactions provide insights into the biochemical pathways influenced by NO .
Case Studies
Several case studies illustrate the biological significance of this compound in different contexts:
-
Cardiovascular Health :
- Research demonstrated that NO plays a protective role against cardiovascular diseases by improving endothelial function and reducing oxidative stress.
-
Neurodegenerative Diseases :
- Studies have shown that dysregulation of NO signaling is implicated in neurodegenerative conditions such as Alzheimer's disease. The isotopic labeling allows for tracking changes in NO production and its effects on neuronal health.
- Microbial Interactions :
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. What methodologies are recommended for isotopic labeling of nitric oxide (NO) with ¹⁵N and ¹⁸O in experimental systems?
- Methodological Answer : To label NO with ¹⁵N and ¹⁸O, use stable isotope tracer techniques such as isotopic enrichment of precursor molecules (e.g., L-arginine-¹⁵N for nitric oxide synthase pathways ). For oxygen-18 labeling, introduce ¹⁸O-enriched water or molecular oxygen into reaction systems, followed by purification via gas chromatography or cryogenic trapping. Isotopic purity should be verified using isotope ratio mass spectrometry (IRMS) or cavity ring-down spectroscopy (CRDS) .
- Table 1 : Common isotopic labeling approaches for NO:
| Isotope | Precursor | Analytical Verification | Application Example |
|---|---|---|---|
| ¹⁵N | L-arginine-¹⁵N | IRMS | Tracking NO synthesis in vascular endothelial cells |
| ¹⁸O | H₂¹⁸O/O₂¹⁸ | CRDS | Quantifying oxygen exchange in nitrification |
Q. How can researchers optimize sample preparation for ¹⁵N and ¹⁸O analysis in atmospheric nitrate studies?
- Methodological Answer : Collect atmospheric nitrate via passive or active samplers (e.g., denuder/filter systems) to capture gaseous and aerosol phases. Pre-concentrate samples using ion-exchange resins and elute with ultrapure reagents. For dual-isotope (δ¹⁵N and δ¹⁸O) analysis, reduce nitrate to N₂O via bacterial denitrification or chemical methods (e.g., cadmium–azide reduction), then analyze via multi-collector IRMS .
Advanced Research Questions
Q. How do isotopic fractionation effects (ε¹⁵N and ε¹⁸O) during NO production pathways complicate source attribution in environmental studies?
- Methodological Answer : Isotopic fractionation arises from kinetic and equilibrium effects during nitrification, denitrification, and atmospheric oxidation. For example, nitrification produces ¹⁵N-depleted N₂O (δ¹⁵N ≈ −30‰ to −10‰), while atmospheric HNO₃ formation enriches δ¹⁸O due to O₃ and OH radical interactions. To resolve contradictions, use coupled mass-balance models (e.g., δ¹⁸O prediction models for HNO₃) and clumped isotope analysis (Δ¹⁴N¹⁵N¹⁸O) to distinguish biotic vs. abiotic pathways .
- Table 2 : Isotopic signatures of NO sources:
| Source | δ¹⁵N (‰) | δ¹⁸O (‰) | Key Process |
|---|---|---|---|
| Soil nitrification | −30 to −10 | +20 to +40 | Enzymatic O incorporation |
| Atmospheric HNO₃ | +15 to +25 | +70 to +90 | O₃/OH oxidation |
Q. What experimental designs mitigate isotopic interference when quantifying ¹⁵N-¹⁸O clumped isotopologues in N₂O?
- Methodological Answer : Use high-resolution multi-collector IRMS to resolve isotopologues (e.g., ¹⁴N¹⁵N¹⁶O vs. ¹⁵N¹⁴N¹⁸O). Calibrate with gravimetrically prepared standards and apply equilibrium constants (e.g., K₁₄N¹⁵N¹⁸O) to correct for scrambling during ionization. Validate results via interlaboratory comparisons and replicate analyses under controlled temperature/pressure conditions .
Q. How can researchers reconcile discrepancies between modeled and observed δ¹⁸O values in atmospheric nitrate?
- Methodological Answer : Discrepancies often stem from unaccounted oxygen sources (e.g., stratospheric O₃ intrusion) or kinetic fractionation during NOₓ cycling. Improve model accuracy by integrating Δ¹⁷O anomalies and constraining O₂/OH reaction pathways with field measurements (e.g., δ¹⁸O in precipitation and particulate matter) .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing δ¹⁵N and δ¹⁸O datasets with high variability?
- Methodological Answer : Apply non-parametric tests (e.g., Kruskal-Wallis) to compare isotopic distributions across sample groups (e.g., aerobic vs. anaerobic soil conditions). For multivariate datasets, use principal component analysis (PCA) or Bayesian mixing models to partition source contributions .
Q. How do isotopic exchange reactions (e.g., ¹⁴N¹⁵N¹⁶O + ¹⁴N¹⁴N¹⁸O ⇌ ¹⁴N¹⁵N¹⁸O + ¹⁴N¹⁴N¹⁶O) influence clumped isotope measurements?
- Methodological Answer : Exchange reactions alter isotopologue abundances, leading to deviations from stochastic distributions. Quantify equilibrium constants (K) via temperature-controlled experiments and apply these values to correct raw measurements. For kinetic studies, monitor time-resolved isotopic scrambling using continuous-flow IRMS .
Experimental Design Considerations
Q. What controls are necessary to ensure reproducibility in ¹⁵N/¹⁸O tracer studies of NO metabolism?
- Methodological Answer : Include blank samples (e.g., unlabeled substrates) to assess background contamination. Use internal standards (e.g., ¹⁴N₂O of known isotopic composition) for instrument calibration. Document environmental parameters (temperature, pH, O₂ levels) to contextualize isotopic fractionation .
Q. How should researchers design field campaigns to capture spatial and temporal variability in δ¹⁵N and δ¹⁸O of atmospheric NOₓ?
- Methodological Answer : Deploy passive samplers across gradients of anthropogenic influence (e.g., urban-rural transects) and collect time-series samples during key meteorological events (e.g., inversions, rainout periods). Pair isotopic data with co-located measurements of NOₓ, O₃, and VOCs to constrain chemical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
